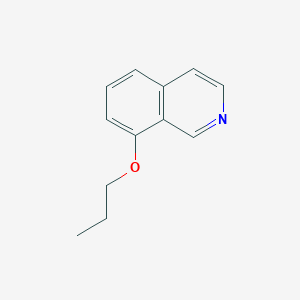

8-Propoxyisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

820238-28-6 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

8-propoxyisoquinoline |

InChI |

InChI=1S/C12H13NO/c1-2-8-14-12-5-3-4-10-6-7-13-9-11(10)12/h3-7,9H,2,8H2,1H3 |

InChI Key |

AXVXSMGICGHCAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC2=C1C=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

8-Propoxyisoquinoline: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 8-Propoxyisoquinoline, a derivative of the isoquinoline heterocyclic scaffold. While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its core chemical and physical properties, proposes a robust synthetic route, and explores potential biological activities based on the well-characterized behavior of its parent compound, 8-hydroxyisoquinoline, and related alkoxy-quinoline analogs.

Chemical Structure and Properties

This compound is characterized by an isoquinoline core with a propoxy group (–O–CH₂CH₂CH₃) attached at the C8 position. The presence of the propoxy group, an ether linkage, is expected to significantly influence the molecule's lipophilicity and steric profile compared to its precursor, 8-hydroxyisoquinoline.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₃NO | --- |

| Molecular Weight | 187.24 g/mol | --- |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar 8-alkoxyquinolines. |

| Boiling Point | > 300 °C (estimated) | Expected to be higher than 8-hydroxyisoquinoline due to increased molecular weight. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in water. | The propoxy group increases lipophilicity. |

| pKa (of the quinoline nitrogen) | ~ 5.0 - 5.5 | Similar to other isoquinoline derivatives. |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR (in CDCl₃) | δ ~ 0.9-1.1 (t, 3H, -CH₃), 1.7-1.9 (m, 2H, -CH₂-CH₃), 4.0-4.2 (t, 2H, -O-CH₂-), 7.0-8.5 (m, 6H, aromatic protons) |

| ¹³C NMR (in CDCl₃) | δ ~ 10.5 (-CH₃), 22.5 (-CH₂-CH₃), 70.0 (-O-CH₂-), 108-160 (aromatic carbons) |

| Mass Spectrometry (EI) | M⁺ peak at m/z = 187 |

Synthesis of this compound

A standard and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 8-hydroxyisoquinoline to form a more nucleophilic alkoxide, which then undergoes nucleophilic substitution with a propyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

8-Hydroxyisoquinoline

-

1-Bromopropane (or 1-iodopropane)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 8-hydroxyisoquinoline (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Figure 1: Synthetic workflow for this compound via Williamson ether synthesis.

Potential Biological Activity and Signaling Pathways

The biological activities of 8-hydroxyquinoline derivatives are well-documented and often stem from their ability to chelate metal ions.[1][2][3] This chelation can disrupt metal-dependent enzymatic processes and induce or inhibit various signaling pathways. While the ether linkage in this compound prevents it from acting as a chelating agent in the same manner as its parent hydroxyl compound, it may still interact with biological targets through other mechanisms. The increased lipophilicity may also enhance its ability to cross cellular membranes.

Derivatives of quinoline have shown a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] It is plausible that this compound could exhibit similar properties. For instance, many quinoline-based compounds are known to intercalate into DNA or inhibit topoisomerase enzymes, leading to anticancer effects.

Hypothetical Signaling Pathway Involvement

Given the known activities of related compounds, this compound could potentially modulate signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt pathway. Inhibition of this pathway is a common mechanism for anticancer drugs.

Figure 2: Hypothetical inhibition of the PI3K-Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound represents an interesting, yet understudied, derivative of the pharmacologically significant isoquinoline scaffold. The synthetic route via Williamson ether synthesis is straightforward and likely to be high-yielding. Based on the activities of related compounds, this compound warrants further investigation for its potential anticancer, antimicrobial, and other biological activities. Future research should focus on the synthesis and in vitro screening of this compound to validate these hypotheses and elucidate its mechanism of action. Experimental determination of its physicochemical properties and spectroscopic characterization are also essential next steps.

References

An In-depth Technical Guide to the Synthesis of 8-Propoxyisoquinoline from 8-Hydroxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-propoxyisoquinoline from 8-hydroxyisoquinoline. The primary method for this transformation is the Williamson ether synthesis, a robust and widely used method for preparing ethers. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and purification of the target compound.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound from 8-hydroxyisoquinoline is achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 8-hydroxyisoquinoline to form a more nucleophilic isoquinolinate anion. This anion then acts as a nucleophile, attacking an electrophilic propyl halide (e.g., 1-bromopropane or 1-iodopropane) in an SN2 (bimolecular nucleophilic substitution) reaction to form the desired ether.[1][2][3]

The general reaction scheme is as follows:

Figure 1. General reaction scheme for the synthesis of this compound.

Key to the success of this reaction is the choice of a suitable base to deprotonate the phenolic hydroxyl group of 8-hydroxyisoquinoline, a primary alkyl halide to avoid competing elimination reactions, and an appropriate solvent to facilitate the reaction.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

8-Hydroxyisoquinoline

-

1-Bromopropane (or 1-iodopropane)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

N,N-Dimethylformamide (DMF), Acetone, or Acetonitrile

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel) or recrystallization

Procedure:

-

Reaction Setup: To a solution of 8-hydroxyisoquinoline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), acetone, or acetonitrile in a round-bottom flask, add a base (e.g., potassium carbonate, 1.5-2.0 equivalents). If using a stronger base like sodium hydride (NaH, 1.1 equivalents), it should be added cautiously portion-wise to the solution of 8-hydroxyisoquinoline in an anhydrous solvent like DMF or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane or 1-iodopropane (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction: The reaction mixture is then heated to a temperature between 50-100 °C and stirred for a period of 2 to 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. If a solid precipitate (inorganic salts) is present, it is removed by filtration. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted two more times with the organic solvent.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate, with a gradually increasing gradient of ethyl acetate.

-

Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or hexane/ethyl acetate.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the scale of the reaction.

| Parameter | Value | Reference |

| Reactants | ||

| 8-Hydroxyisoquinoline | 1.0 eq | |

| 1-Bromopropane | 1.2 eq | |

| Potassium Carbonate | 1.5 eq | |

| Solvent | DMF | |

| Reaction Temperature | 60-80 °C | |

| Reaction Time | 4-8 hours | |

| Yield | 75-90% | (Estimated based on similar reactions) |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Williamson Ether Synthesis

This diagram outlines the key components and their relationships in the Williamson ether synthesis.

Caption: Key components of the Williamson ether synthesis.

Conclusion

The Williamson ether synthesis is an effective and reliable method for the preparation of this compound from 8-hydroxyisoquinoline. By carefully selecting the base, alkylating agent, and solvent, and by following a meticulous experimental and purification protocol, researchers can achieve high yields of the desired product. This guide provides the necessary technical details to aid in the successful synthesis and characterization of this compound for applications in research and drug development.

References

8-Propoxyisoquinoline Derivatives: An In-depth Technical Guide on a Novel Chemical Scaffold

A comprehensive review of the synthesis, biological activities, and therapeutic potential of 8-propoxyisoquinoline analogues for researchers, scientists, and drug development professionals.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2][3] Modifications to the isoquinoline core have led to the development of numerous therapeutic agents.[2] While extensive research has focused on hydroxylated and other substituted isoquinolines, the this compound core represents a largely unexplored area of chemical space. This guide aims to consolidate the available information on this compound derivatives and their analogues, drawing necessary parallels from the closely related and well-studied 8-hydroxyquinoline and other alkoxyisoquinoline derivatives to provide a foundational understanding for future research and development in this area.

Due to the limited specific research on this compound derivatives, this guide will leverage data from structurally similar compounds to infer potential synthetic routes, biological targets, and structure-activity relationships (SAR). The primary focus will be on providing a framework for the rational design and investigation of novel this compound-based compounds.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives would logically start from the readily available 8-hydroxyisoquinoline. The most common and straightforward method for the preparation of aryl ethers from phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an appropriate propyl halide.

A generalized synthetic workflow for the preparation of 8-alkoxyquinolines, which can be adapted for this compound, is presented below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound:

-

Reaction Setup: To a solution of 8-hydroxyisoquinoline (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (1.1-1.5 equivalents), such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium or potassium salt of 8-hydroxyisoquinoline.

-

Alkylation: Add 1-bromopropane or 1-iodopropane (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Further derivatization of the this compound core could be achieved through various well-established reactions targeting the pyridine ring, such as electrophilic aromatic substitution, or by introducing functional groups at other positions of the isoquinoline scaffold prior to the etherification step.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data for this compound derivatives is scarce, the extensive research on 8-hydroxyquinoline and other isoquinoline analogues provides a strong basis for predicting their potential therapeutic applications and for guiding SAR studies.

Inferred Biological Activities:

The 8-hydroxyquinoline scaffold is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and neuroprotective effects.[4][5] The mechanism of action is often attributed to its ability to chelate metal ions, which are essential for the function of various enzymes.[6] The introduction of a propoxy group at the 8-position would likely modulate the lipophilicity and electronic properties of the molecule, which could in turn influence its pharmacokinetic profile and biological activity.[7] It is plausible that this compound derivatives could retain some of these activities, potentially with altered potency or selectivity.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

SAR studies on various isoquinoline derivatives have highlighted the importance of the substitution pattern on their biological activity.[8][9] For instance, in a series of bisbenzylisoquinoline alkaloids, the stereochemistry and the nature of the linkage between the isoquinoline units were found to be critical for their P-glycoprotein inhibitory activity.[8] For quinazoline derivatives, the nature of the substituent at the C(7)-position significantly impacted their inhibitory activities toward both TNF-alpha production and T cell proliferation.[9]

For future SAR studies on this compound derivatives, the following workflow could be considered:

Caption: A proposed workflow for SAR studies of this compound derivatives.

Data Presentation

As there is no specific quantitative data available for a series of this compound derivatives, a template for data presentation is provided below. This table can be populated as new compounds are synthesized and tested.

| Compound ID | R1 | R2 | R3 | Target | Assay Type | IC₅₀/EC₅₀ (µM) |

| 8-PIQ-001 | H | H | H | - | - | - |

| 8-PIQ-002 | Cl | H | H | - | - | - |

| 8-PIQ-003 | H | OMe | H | - | - | - |

| ... | ... | ... | ... | ... | ... | ... |

Conclusion and Future Directions

The this compound scaffold remains a largely uncharted territory in medicinal chemistry. The information presented in this guide, extrapolated from the well-documented chemistry and biology of 8-hydroxyquinoline and other isoquinoline analogues, provides a solid foundation for initiating research into this novel class of compounds. The synthetic accessibility of the this compound core, coupled with the vast potential for chemical diversification, makes it an attractive target for the development of new therapeutic agents.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitution patterns. Systematic biological screening of these compounds against a panel of relevant targets will be crucial for identifying initial lead compounds and for elucidating the structure-activity relationships that govern their biological effects. Such studies will be instrumental in unlocking the therapeutic potential of this promising, yet underexplored, chemical scaffold.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 8-Propoxyisoquinoline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory effects. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a novel derivative, 8-Propoxyisoquinoline. In the absence of direct experimental data, this document outlines a systematic approach leveraging established computational methodologies to hypothesize its biological targets and mechanism of action. This guide details experimental protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET prediction. Furthermore, it visualizes key signaling pathways and experimental workflows using Graphviz diagrams, offering a roadmap for the virtual screening and characterization of this compound as a potential therapeutic agent.

Introduction

Isoquinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Natural and synthetic isoquinoline-containing molecules have been developed as anticancer, anti-inflammatory, and antiviral agents.[1] The diverse bioactivities of these compounds stem from their ability to interact with a variety of biological targets. Given the therapeutic potential of the isoquinoline scaffold, novel derivatives such as this compound are of significant interest for drug discovery and development.

In silico methods provide a rapid and cost-effective approach to predict the biological activity of novel chemical entities, enabling the prioritization of compounds for synthesis and experimental testing. This guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, focusing on its potential as an anticancer, antiviral, and anti-inflammatory agent based on the known activities of related isoquinoline derivatives.

Predicted Bioactivities and Potential Molecular Targets

Based on the extensive literature on isoquinoline derivatives, the predicted bioactivities for this compound are categorized into three main therapeutic areas: anticancer, antiviral, and anti-inflammatory. For each area, potential molecular targets have been identified for subsequent in silico analysis.

| Therapeutic Area | Potential Molecular Targets | Protein Data Bank (PDB) IDs |

| Anticancer | Epidermal Growth Factor Receptor (EGFR) Kinase Domain | 1M17, 5UGB, 2GS6 |

| Nuclear Factor-kappa B (NF-κB) p50/p65 Heterodimer | 1VKX, 2I9T | |

| Antiviral | HIV-1 Reverse Transcriptase | 1REV, 1HNI, 1T05 |

| Influenza Virus Polymerase Acidic Subunit (PA) | 7ZPY, 4AWF | |

| Anti-inflammatory | Inducible Nitric Oxide Synthase (iNOS) | 4NOS, 6KEY |

| Cyclooxygenase-2 (COX-2) | 1CX2, 6COX, 3NTG |

In Silico Experimental Protocols

This section provides detailed methodologies for the computational prediction of this compound's bioactivity. The overall workflow is depicted in the following diagram.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in predicting the binding affinity and interaction patterns of this compound with its potential biological targets.

Protocol:

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) using the specified PDB IDs.

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogens and assign appropriate atom types and charges (e.g., Gasteiger charges).

-

Repair any missing residues or atoms using tools like Modeller or the Protein Preparation Wizard in Maestro (Schrödinger).

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges.

-

-

Grid Generation:

-

Define the binding site (active site) of the target protein. This is typically done by selecting the region around the co-crystallized ligand or by using binding site prediction tools.

-

Generate a grid box that encompasses the defined binding site. The grid defines the space where the docking algorithm will search for ligand conformations.

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.

-

Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

-

Run the docking simulation to predict the binding poses of this compound in the active site of the target protein.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on their docking scores and binding energies. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best-ranked pose.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. A QSAR model can be developed using known isoquinoline derivatives to predict the activity of this compound.

Protocol:

-

Data Set Collection:

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural and physicochemical properties. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

-

Software such as DRAGON, PaDEL-Descriptor, or MOE (Molecular Operating Environment) can be used for descriptor calculation.

-

-

Data Set Division:

-

Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive performance. A common split is 80% for the training set and 20% for the test set.

-

-

Model Development:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build the QSAR model.

-

The model will establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

-

-

Model Validation:

-

Validate the QSAR model using internal and external validation techniques.

-

Internal validation methods include leave-one-out cross-validation (q²).

-

External validation involves using the test set to assess the model's ability to predict the activity of new compounds (R²pred).

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict its biological activity.

-

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Protocol:

-

Pharmacophore Model Generation:

-

Ligand-based: Align a set of known active isoquinoline derivatives and identify the common chemical features responsible for their activity. Features include hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.[6]

-

Structure-based: Analyze the interaction pattern of a potent inhibitor co-crystallized with the target protein to identify the key interaction points.[7]

-

Software such as LigandScout, MOE, or Discovery Studio can be used to generate pharmacophore models.

-

-

Pharmacophore Model Validation:

-

Validate the generated pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.

-

This can be used to assess if this compound fits the pharmacophore of known active compounds.

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.

Protocol:

-

Input Structure:

-

Provide the 2D or 3D structure of this compound.

-

-

Prediction of Physicochemical Properties:

-

Calculate properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

-

-

ADMET Property Prediction:

-

Use computational models to predict various ADMET properties, including:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.

-

Excretion: Renal organic cation transporter inhibition.

-

Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity).

-

-

Web servers and software like SwissADME, admetSAR, and Discovery Studio can be used for ADMET prediction.[8]

-

-

Drug-Likeness Evaluation:

-

Evaluate the overall drug-likeness of this compound based on rules such as Lipinski's Rule of Five and Veber's Rule.

-

Key Signaling Pathways

The potential molecular targets of this compound are involved in critical cellular signaling pathways. Understanding these pathways provides context for the predicted bioactivity.

Anticancer: EGFR and NF-κB Signaling

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the PI3K-Akt and MAPK pathways, leading to cell proliferation and survival. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.

Anti-inflammatory: NF-κB, iNOS, and COX-2 Signaling

In the context of inflammation, NF-κB activation leads to the transcription of pro-inflammatory genes, including those encoding iNOS and COX-2. These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.

Conclusion

This technical guide provides a comprehensive in silico framework for the initial assessment of the bioactivity of this compound. By following the detailed protocols for molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, researchers can generate robust hypotheses regarding its potential therapeutic applications and mechanism of action. The predicted interactions with key targets in cancer, viral infections, and inflammation, along with favorable drug-like properties, would provide a strong rationale for its chemical synthesis and subsequent in vitro and in vivo validation. This systematic computational approach can significantly accelerate the drug discovery process for novel isoquinoline derivatives.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 7. Use of a pharmacophore model for the design of EGFR tyrosine kinase inhibitors: isoflavones and 3-phenyl-4(1H)-quinolones. | Semantic Scholar [semanticscholar.org]

- 8. go.drugbank.com [go.drugbank.com]

A Technical Deep Dive into 8-Alkoxyisoquinolines: Synthesis, Potential Pharmacological Activities, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 8-alkoxyisoquinoline scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of dedicated research on this specific subclass. The majority of available data pertains to the isomeric 8-alkoxyquinolines, with 8-methoxyquinoline being the most studied representative. This technical guide synthesizes the available information on the synthesis and biological evaluation of 8-alkoxyquinolines as a predictive model for the properties and potential of 8-alkoxyisoquinolines. By examining the established methodologies for synthesis and the observed biological activities of these close analogs, we aim to provide a foundational resource for researchers interested in exploring the therapeutic promise of 8-alkoxyisoquinolines, while also highlighting critical gaps in the current body of knowledge that warrant future investigation.

Synthesis of 8-Alkoxyisoquinolines: An Extrapolated Approach

Direct and comprehensive synthetic routes for a variety of 8-alkoxyisoquinolines are not well-documented in peer-reviewed literature. However, the synthesis can be logically inferred from the well-established chemistry of 8-hydroxyisoquinoline and the analogous 8-hydroxyquinoline series. The most common and straightforward approach involves the O-alkylation of the parent 8-hydroxyisoquinoline.

A generalized synthetic pathway would commence with the synthesis of 8-hydroxyisoquinoline, followed by its alkylation to yield the desired 8-alkoxy derivative.

Experimental Protocol: Synthesis of 8-Methoxyquinoline (as a proxy for 8-Methoxyisoquinoline)

The following protocol is adapted from the synthesis of 8-methoxyquinoline and serves as a representative procedure that could likely be modified for the synthesis of 8-methoxyisoquinoline from 8-hydroxyisoquinoline.

Materials:

-

8-Hydroxyquinoline

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Distilled water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous acetone.

-

Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.0-1.2 eq) followed by the dropwise addition of methyl iodide (1.0-1.2 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 8-methoxyquinoline.

Pharmacological Activities of 8-Alkoxyquinolines: A Pointer to the Potential of Isoquinoline Analogs

The biological activities of 8-alkoxyisoquinolines are largely unexplored. However, studies on 8-methoxyquinoline have revealed promising antimicrobial properties.

Antimicrobial Activity

8-Methoxyquinoline has demonstrated significant antifungal and antibacterial activities against a range of pathogens. The available quantitative data is summarized in the tables below.

Table 1: Antifungal Activity of 8-Methoxyquinoline

| Fungal Strain | Activity | Reference |

| Aspergillus flavus | Strong | [1] |

| Aspergillus niger | Strong | [1] |

| Trichophyton spp. | Strong | [1] |

Table 2: Antibacterial Activity of 8-Methoxyquinoline

| Bacterial Strain | Activity | Reference |

| Bacillus subtilis | Strong | [1] |

| Salmonella spp. | Strong | [1] |

| Salmonella typhi | Strong | [1] |

These findings suggest that the 8-alkoxy moiety is a key pharmacophore for antimicrobial activity. It is plausible that 8-alkoxyisoquinolines could exhibit a similar or even enhanced spectrum of activity, warranting their investigation as potential anti-infective agents.

Structure-Activity Relationship (SAR) Considerations

While no formal SAR studies for 8-alkoxyisoquinolines have been published, some general trends can be inferred from the broader class of quinoline and isoquinoline derivatives:

-

Nature of the Alkoxy Group: The chain length, branching, and presence of additional functional groups on the alkoxy chain can significantly influence lipophilicity and, consequently, cell permeability and biological activity.

-

Substitution on the Heterocyclic Core: Introduction of substituents on either the benzene or the pyridine/pyrazine ring of the isoquinoline nucleus can modulate electronic properties, steric hindrance, and metabolic stability, all of which can impact pharmacological activity.

Future Directions and Conclusion

The field of 8-alkoxyisoquinolines is ripe for exploration. The limited available data on the analogous 8-alkoxyquinolines suggests a promising avenue for the discovery of novel therapeutic agents, particularly in the realm of infectious diseases.

Key areas for future research include:

-

Development of Robust Synthetic Methodologies: The establishment of efficient and versatile synthetic routes to access a diverse library of 8-alkoxyisoquinolines is a critical first step.

-

Comprehensive Pharmacological Evaluation: Systematic screening of these compounds against a wide range of biological targets, including bacteria, fungi, viruses, and cancer cell lines, is necessary to uncover their full therapeutic potential.

-

In-depth Structure-Activity Relationship Studies: Once active compounds are identified, detailed SAR studies will be crucial for the rational design of more potent and selective analogs.

-

Mechanistic Investigations: Elucidating the mechanism of action of any biologically active 8-alkoxyisoquinolines will be essential for their further development as drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 8-Propoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Propoxyisoquinoline is a substituted isoquinoline derivative with potential applications in medicinal chemistry and drug development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Disclaimer: The following protocols are proposed based on established analytical methods for structurally similar isoquinoline derivatives and aromatic amines. These methods have not been specifically validated for this compound and should be considered as starting points for method development and validation.

Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | - |

| Molecular Weight | 187.24 g/mol | - |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |

| pKa | Predicted to be around 5-6 (basic nitrogen) | Inferred from isoquinoline structure |

| Solubility | Predicted to be soluble in organic solvents like methanol and acetonitrile | Inferred from structure |

Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as bulk drug substance or simple formulations.

Typical Quantitative Performance (Expected)

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate or Triethylamine (for mobile phase modification)

-

Formic acid or Acetic acid (for pH adjustment)

-

Purified water (18.2 MΩ·cm)

-

This compound reference standard

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-1 min: 10% B

-

1-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12.1-15 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: Approximately 220 nm and 270 nm (to be determined by UV scan of the reference standard)

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to achieve concentrations ranging from the expected LOQ to the upper limit of the linear range.

-

Sample Preparation: The sample preparation will be matrix-dependent. For a simple formulation, dissolve the sample in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

Workflow for HPLC-UV Analysis

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.

Typical Quantitative Performance (Expected)

| Parameter | Expected Value |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

-

UPLC/HPLC system

-

Reversed-phase C18 or PFP column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Purified water (LC-MS grade)

-

This compound reference standard

-

Internal standard (IS), preferably a stable isotope-labeled analog of this compound. If unavailable, a structurally similar compound can be used.

2. LC and MS Conditions:

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A fast gradient is recommended to reduce run time.

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-3.5 min: 95% B

-

3.6-5.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: These will need to be determined by infusing a standard solution of this compound into the mass spectrometer.

-

Predicted Precursor Ion [M+H]⁺: m/z 188.2

-

Predicted Product Ions: To be determined, but likely fragments corresponding to the loss of the propoxy group or cleavage of the isoquinoline ring.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

3. Sample Preparation (for Biological Matrices, e.g., Plasma):

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 20 µL of internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

-

Workflow for LC-MS/MS Analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1) or FDA Bioanalytical Method Validation Guidance). Key validation parameters include:

-

Specificity/Selectivity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: Demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision) at different concentration levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness (for HPLC-UV): Evaluate the method's performance under small, deliberate variations in method parameters.

-

Matrix Effect and Recovery (for LC-MS/MS): Assess the influence of the sample matrix on the ionization of the analyte and the efficiency of the extraction procedure.

-

Stability: Evaluate the stability of the analyte in the sample matrix under various storage and processing conditions.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive starting point for the quantitative analysis of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. It is imperative that these methods are thoroughly validated to ensure the generation of reliable and accurate data for research, development, and quality control purposes.

Application Notes and Protocols: 8-Propoxyisoquinoline as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Propoxyisoquinoline is a fluorescent probe belonging to the quinoline family of compounds. It is a derivative of the well-known fluorophore, 8-hydroxyquinoline (8-HQ). The introduction of the propoxy group at the 8-position enhances the fluorescence properties of the quinoline scaffold by mitigating the fluorescence quenching often observed in 8-HQ due to excited-state proton transfer (ESPT). This modification makes this compound a potentially valuable tool for various applications in biological and chemical sensing. Quinoline-based fluorescent probes have been extensively utilized for their sensitivity and specificity in detecting various analytes, including metal ions, and for bio-imaging applications.[1][2]

Principle of Fluorescence

The fluorescence of this compound arises from the π-conjugated system of the isoquinoline ring. Upon absorption of light at a specific wavelength (excitation), the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon of a longer wavelength (emission). The ether linkage at the 8-position prevents the ESPT process that can quench the fluorescence in its parent compound, 8-hydroxyquinoline, leading to a potentially higher quantum yield.[3] The fluorescence intensity and emission wavelength of this compound can be modulated by its local environment, making it a sensitive probe for various applications.

Potential Applications

Based on the known applications of similar 8-substituted quinoline derivatives, this compound can be employed in the following areas:

-

Detection of Metal Ions: 8-Hydroxyquinoline and its derivatives are well-known chelators of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the propoxy group in this compound can coordinate with metal ions. This interaction can lead to a significant change in the fluorescence properties of the probe, enabling the detection and quantification of metal ions such as Zn²⁺ and Hg²⁺.[1][4][5][6]

-

Bio-imaging: The fluorescent nature and potential for cell permeability of quinoline derivatives make them suitable for live-cell imaging.[1][2] this compound could be used to visualize the distribution and dynamics of specific metal ions within cellular compartments.

-

Environmental Monitoring: The ability to detect metal ions makes this probe a candidate for monitoring environmental samples for heavy metal contamination.[1]

-

Drug Development: Fluorescent probes are valuable tools in drug discovery for screening assays and studying drug-target interactions.

Data Presentation

The following table summarizes the expected photophysical properties of this compound based on data reported for structurally similar 8-alkoxyquinoline derivatives.[3] It is important to note that these are estimated values and should be experimentally determined for this compound.

| Property | Expected Value | Notes |

| Excitation Maximum (λex) | ~310 - 330 nm | The exact wavelength may vary depending on the solvent polarity. |

| Emission Maximum (λem) | ~350 - 400 nm | A Stokes shift of approximately 40-70 nm is expected. |

| Quantum Yield (Φ) | > 0.1 | Ether derivatives of 8-HQ generally exhibit higher quantum yields compared to the parent compound.[3][7] The exact value is solvent-dependent. |

| Molar Extinction Coefficient (ε) | 1,000 - 5,000 M⁻¹cm⁻¹ | Typical for quinoline-based fluorophores. |

Experimental Protocols

General Protocol for Fluorescence Measurements

This protocol provides a general guideline for using this compound as a fluorescent probe for analyte detection (e.g., metal ions).

Materials:

-

This compound stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol)

-

Buffer solution appropriate for the experiment (e.g., Tris-HCl, HEPES)

-

Analyte stock solution (e.g., a metal salt like ZnCl₂)

-

Cuvettes for fluorescence spectroscopy

-

Fluorometer

Procedure:

-

Preparation of Working Solutions:

-

Prepare a series of analyte solutions of varying concentrations by diluting the stock solution with the chosen buffer.

-

Prepare a working solution of this compound by diluting the stock solution in the same buffer to the desired final concentration (e.g., 1-10 µM).

-

-

Fluorescence Measurement:

-

To a cuvette, add the this compound working solution.

-

Place the cuvette in the fluorometer and record the initial fluorescence spectrum by exciting at the determined λex and recording the emission spectrum.

-

Add a small aliquot of the analyte solution to the cuvette, mix gently, and allow it to incubate for a specified time (e.g., 5-15 minutes) to allow for binding equilibrium to be reached.

-

Record the fluorescence spectrum again under the same conditions.

-

Repeat the addition of the analyte for each concentration in the series.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

-

From this plot, determine the detection limit and the binding affinity (if applicable).

-

Protocol for Live-Cell Imaging

This protocol outlines a general procedure for using this compound for cellular imaging.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Cells of interest cultured on a suitable imaging dish (e.g., glass-bottom dish)

-

Fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

Procedure:

-

Cell Preparation:

-

Grow cells to the desired confluency on an imaging dish.

-

-

Probe Loading:

-

Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

-

Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for a sufficient time (e.g., 15-30 minutes) at 37°C to allow for probe uptake.

-

-

Imaging:

-

Wash the cells with fresh, pre-warmed medium to remove any excess, unbound probe.

-

Place the imaging dish on the stage of the fluorescence microscope.

-

Excite the cells with light at the appropriate wavelength and capture the fluorescence emission using a suitable filter set.

-

If investigating the response to an analyte, a baseline image can be captured first, followed by the addition of the analyte and subsequent time-lapse imaging.

-

Visualizations

Caption: General mechanism of this compound as a fluorescent probe.

References

- 1. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantum yield - Wikipedia [en.wikipedia.org]

8-Propoxyisoquinoline: A Versatile Intermediate in Pharmaceutical Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Propoxyisoquinoline is a heterocyclic aromatic ether that holds potential as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The isoquinoline scaffold is a core structure in numerous biologically active molecules and approved drugs. The introduction of a propoxy group at the 8-position can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. While direct literature on this compound is limited, its synthesis can be reliably achieved from its precursor, 8-hydroxyisoquinoline. This document provides detailed protocols for the synthesis of this compound and discusses its potential applications in the development of pharmaceutical intermediates based on analogous 8-alkoxyisoquinoline derivatives.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the synthesis of the key precursor, 8-hydroxyisoquinoline, followed by its O-alkylation.

Step 1: Synthesis of 8-Hydroxyisoquinoline (Precursor)

The Skraup synthesis is a widely used method for the preparation of quinolines and isoquinolines. For 8-hydroxyisoquinoline, a common route involves the reaction of o-aminophenol with glycerol in the presence of an oxidizing agent and sulfuric acid.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyisoquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add o-aminophenol and glycerol.

-

Addition of Reagents: Slowly add concentrated sulfuric acid to the mixture while stirring. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature.

-

Oxidizing Agent: Gradually add an oxidizing agent, such as arsenic pentoxide or o-nitrophenol, to the reaction mixture.

-

Heating: Heat the mixture to 130-140°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it into a large volume of water.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate) until a precipitate forms. The crude 8-hydroxyisoquinoline can then be extracted with an organic solvent (e.g., chloroform or ethyl acetate).

-

Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Typical Molar Ratio | Notes |

| o-Aminophenol | 109.13 | 1 | Starting material |

| Glycerol | 92.09 | 3-4 | Acrolein precursor |

| Concentrated Sulfuric Acid | 98.08 | Catalytic/Solvent | Dehydrating agent and catalyst |

| o-Nitrophenol | 139.11 | 1-1.5 | Oxidizing agent |

Step 2: O-Alkylation of 8-Hydroxyisoquinoline to this compound (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable and widely used method for preparing ethers. In this step, the hydroxyl group of 8-hydroxyisoquinoline is deprotonated by a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a propyl halide.[1][2][3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 8-hydroxyisoquinoline in a suitable aprotic polar solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add a base.

-

Base Addition: A variety of bases can be used, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[1] The choice of base may influence the reaction time and yield.

-

Formation of Alkoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the isoquinolin-8-olate.

-

Addition of Alkylating Agent: Add 1-bromopropane or 1-iodopropane dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 50-80°C and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Typical Molar Ratio | Purity | Expected Yield |

| 8-Hydroxyisoquinoline | 145.16 | 1 | >98% | - |

| 1-Bromopropane | 122.99 | 1.1 - 1.5 | >99% | 70-90% |

| Sodium Hydride (60% in oil) | 24.00 | 1.1 - 1.2 | - | |

| Potassium Carbonate | 138.21 | 1.5 - 2.0 | >99% | |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | Anhydrous |

Visualization of Synthesis Pathways

Caption: Synthetic route to this compound.

Application in Pharmaceutical Intermediate Synthesis

While specific applications of this compound are not extensively documented, its structural analogs, such as 8-methoxyisoquinoline, are recognized as important intermediates in pharmaceutical development.[4][5] These intermediates are key building blocks for more complex molecules targeting a range of therapeutic areas.

Potential Therapeutic Targets and Signaling Pathways

8-Alkoxyisoquinoline derivatives are often utilized in the synthesis of compounds targeting the central nervous system (CNS) and in the development of potential anticancer agents.[4][5] The isoquinoline nucleus can serve as a scaffold for molecules that interact with various receptors and enzymes. For instance, derivatives could be designed to modulate the activity of kinases, which are crucial in cell signaling pathways.

Caption: Potential role in kinase inhibitor synthesis.

The diagram above illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK). Many cancer drugs are designed to inhibit these kinases. This compound can serve as a starting material for the synthesis of such inhibitors. The propoxy group can be strategically utilized to enhance binding affinity to the kinase's active site or to improve the drug-like properties of the final compound.

Experimental Workflow for Intermediate Synthesis

The general workflow for utilizing this compound as a pharmaceutical intermediate would involve its synthesis followed by further functionalization.

Caption: Workflow for pharmaceutical intermediate synthesis.

Conclusion

This compound, synthesized from 8-hydroxyisoquinoline via a straightforward O-alkylation, presents itself as a promising and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its utility is underscored by the established importance of the 8-alkoxyisoquinoline scaffold in medicinal chemistry. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in the discovery of new therapeutic agents. Further research into the specific applications of this intermediate is warranted and expected to yield valuable contributions to the field of pharmaceutical sciences.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 8-Propoxyisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Propoxyisoquinoline is a heterocyclic organic compound with a structure that suggests potential biological activity. Isoquinoline and its derivatives have been investigated for a range of pharmacological properties, including antitumor effects.[1][2][3] Assessing the cytotoxic potential of novel compounds like this compound is a critical step in drug discovery and development. This document provides detailed protocols for a panel of cell-based assays to evaluate the in vitro cytotoxicity of this compound. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis induction.

Overview of Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. This involves utilizing assays that probe different cellular mechanisms of toxicity.

-

MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[4][5][6]

-

LDH Release Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[7][8][9]

-

Apoptosis Assays:

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide templates for data presentation.

Table 1: Cell Viability determined by MTT Assay

| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| Vehicle Control (e.g., 0.1% DMSO) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 10 | 0.95 ± 0.05 | 76.0 |

| 50 | 0.52 ± 0.04 | 41.6 |

| 100 | 0.23 ± 0.03 | 18.4 |

| Positive Control (e.g., Doxorubicin) | 0.15 ± 0.02 | 12.0 |

Table 2: Cytotoxicity determined by LDH Release Assay

| Concentration of this compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |

| Vehicle Control | 0.15 ± 0.02 | 0 |

| 1 | 0.18 ± 0.03 | 5.5 |

| 10 | 0.35 ± 0.04 | 36.4 |

| 50 | 0.78 ± 0.06 | 114.5 |

| 100 | 1.10 ± 0.08 | 172.7 |

| Maximum LDH Release (Lysis Control) | 0.70 ± 0.05 | 100 |

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

| Concentration of this compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |

| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.8 | 1.2 ± 0.3 |

| 50 | 42.1 ± 4.2 | 35.7 ± 3.1 | 18.9 ± 2.5 | 3.3 ± 0.6 |

| 100 | 15.3 ± 2.8 | 55.4 ± 4.5 | 25.1 ± 3.2 | 4.2 ± 0.7 |

Table 4: Caspase-3/7 Activity

| Concentration of this compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |

| Vehicle Control | 15,234 ± 1,102 | 1.0 |

| 10 | 45,890 ± 3,543 | 3.0 |

| 50 | 125,789 ± 9,876 | 8.3 |

| 100 | 250,112 ± 15,678 | 16.4 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Select appropriate human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for selectivity assessment.

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells in 96-well plates (for MTT and LDH assays) or 6-well plates (for apoptosis assays) at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Treatment: Replace the culture medium with the medium containing various concentrations of this compound or vehicle control (medium with the same percentage of DMSO). Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

MTT Assay Protocol[4][5][18]

-

Reagent Preparation:

-

MTT solution: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL. Filter sterilize the solution.

-

Solubilization solution: 10% SDS in 0.01 M HCl or DMSO.

-

-

Assay Procedure:

-

After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

LDH Release Assay Protocol[7][8]

-

Reagent Preparation:

-

Use a commercially available LDH cytotoxicity assay kit and prepare reagents according to the manufacturer's instructions.

-

-

Assay Procedure:

-

After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Controls:

-

Vehicle Control: Untreated cells.

-

Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100

-

Annexin V-FITC/PI Apoptosis Assay Protocol[10][11][13]

-

Reagent Preparation:

-

Use a commercially available Annexin V-FITC/PI apoptosis detection kit and prepare reagents according to the manufacturer's instructions. This typically includes Annexin V-FITC, Propidium Iodide (PI), and a binding buffer.

-

-

Assay Procedure:

-

After treatment, harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis:

-

Use flow cytometry software to quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Caspase-3/7 Activity Assay Protocol[14][16][17]

-

Reagent Preparation:

-

Use a commercially available luminescent or colorimetric caspase-3/7 activity assay kit and prepare reagents according to the manufacturer's instructions. For luminescent assays, this typically involves reconstituting a proluminescent substrate.

-

-

Assay Procedure (Luminescent Assay):

-

After treatment in a 96-well white-walled plate, allow the plate to equilibrate to room temperature.

-

Add a volume of the caspase-glo 3/7 reagent equal to the volume of culture medium in each well.[16]

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the fold increase in caspase-3/7 activity by dividing the luminescence of the treated samples by the luminescence of the vehicle control.

-

Visualizations

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Counting & Health Analysis [sigmaaldrich.com]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. static.igem.org [static.igem.org]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 15. assaygenie.com [assaygenie.com]

- 16. promega.com [promega.com]

- 17. bosterbio.com [bosterbio.com]

Application Notes and Protocols for High-Throughput Screening of 8-Propoxyisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies and protocols for the high-throughput screening (HTS) of 8-propoxyisoquinoline derivatives. Due to a lack of extensive publicly available data specifically for this compound derivatives, this document leverages data and protocols from structurally related isoquinoline analogs to provide representative examples and guidance for screening this class of compounds against relevant biological targets.

Introduction to this compound Derivatives

Isoquinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of pharmacological activities. These activities include anticancer, antiviral, and enzyme inhibition properties. The this compound scaffold, characterized by a propoxy group at the C8 position of the isoquinoline ring, offers a unique chemical space for the development of novel therapeutic agents. High-throughput screening provides an efficient approach to systematically evaluate large libraries of these derivatives to identify promising lead compounds.

Potential Therapeutic Applications and Screening Targets

Based on the activities of related isoquinoline compounds, this compound derivatives are promising candidates for screening against several target classes:

-

Oncology: Many isoquinoline derivatives have demonstrated potent anticancer activity. Screening against various cancer cell lines and specific molecular targets within cancer-related signaling pathways is a primary application. Key targets include protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1]

-

Virology: Certain isoquinolone compounds have shown inhibitory activity against influenza A and B viruses by targeting viral RNA replication.[2] This suggests that this compound derivatives could be screened for activity against a range of viral enzymes and replication mechanisms.

-

Enzyme Inhibition: The isoquinoline scaffold is present in numerous enzyme inhibitors. High-throughput screening can be employed to identify derivatives that selectively inhibit enzymes such as kinases, proteases, or phosphatases.

Data Presentation: Bioactivity of Representative Isoquinoline Derivatives

The following tables summarize quantitative data for structurally related isoquinoline derivatives to provide a reference for expected potency ranges and data presentation.

Table 1: Antiviral Activity of an Isoquinolone Derivative [2]

| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Isoquinolone Compound 21 | Influenza A (H1N1) | 9.9 | >300 | >30.3 |

| Influenza A (H3N2) | 18.5 | >300 | >16.2 | |

| Influenza B | 12.3 | >300 | >24.4 |

Table 2: Kinase Inhibition and Antiproliferative Activity of Isoquinoline-Tethered Quinazoline Derivatives [1]